Cyclohexane-1,2-dione-dihydrazone
Description
Cyclohexane-1,2-dione-dihydrazone is a hydrazone derivative synthesized by the condensation of cyclohexane-1,2-dione (a six-membered cyclic diketone) with hydrazine. This compound features two hydrazone groups (-NH-N=C-) at the 1,2-positions of the cyclohexane ring. For instance, hydrazide-hydrazone derivatives of cyclohexane-1,4-dione have demonstrated antiproliferative activity, implying possible biomedical relevance for the 1,2-dione analog .
Properties
CAS No. |
36856-09-4 |
|---|---|
Molecular Formula |
C6H12N4 |
Molecular Weight |
140.19 g/mol |
IUPAC Name |
(2-hydrazinylidenecyclohexylidene)hydrazine |
InChI |
InChI=1S/C6H12N4/c7-9-5-3-1-2-4-6(5)10-8/h1-4,7-8H2 |
InChI Key |
OXSNUKUTJIWBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NN)C(=NN)C1 |
Origin of Product |
United States |
Preparation Methods
Selenium Dioxide Oxidation Method
One of the most widely employed methods for synthesizing 1,2-cyclohexanedione involves the selective oxidation of cyclohexanone using selenium dioxide. This approach offers relatively straightforward reaction conditions and moderate to good yields.
Procedure:
- Cyclohexanone is heated to 70-80°C
- An ethanol solution containing selenium dioxide is added dropwise while maintaining the reaction temperature
- After complete addition, the mixture is refluxed for 2 hours
- The reaction mixture undergoes evaporation
- Precipitated selenium is separated
- The product is purified by distillation under reduced pressure
This method utilizes selenium dioxide's ability to selectively oxidize the α-position of ketones, resulting in the formation of the desired diketone.
Alkaline Conversion of 2-Nitratocyclohexanone
An alternative approach involves the conversion of 2-nitratocyclohexanone (also referred to as 1-oxo-2-nitratocyclohexane) in strongly basic conditions. This method leverages an interesting internal oxidation-reduction process.
Procedure:
- 2-Nitratocyclohexanone is dispersed in an aqueous solution containing sodium hydroxide (typically 50g NaOH in 500ml water) and a surfactant (approximately 100mg)
- The mixture is vigorously stirred for 30 minutes at 20-25°C
- The conversion occurs through an internal redox process where the nitrato group is reduced to nitrite while simultaneously oxidizing the adjacent carbon
The reaction mechanism can be represented as:
C₆H₉O₂(ONO₂) + NaOH → C₆H₈O₂ + NaNO₂ + H₂O
Under alkaline conditions, the nitrato-ketone rearranges to form the diketone and a nitrite salt. The diketone exists primarily in its enol form in aqueous solution.
Table 1: Comparison of Methods for 1,2-Cyclohexanedione Synthesis
| Method | Reagents | Conditions | Advantages | Limitations | Yield |
|---|---|---|---|---|---|
| Selenium Dioxide Oxidation | Cyclohexanone, SeO₂, Ethanol | 70-80°C, 2h reflux | Well-established, selective | Toxic selenium waste | Not reported |
| 2-Nitratocyclohexanone Conversion | 2-Nitratocyclohexanone, NaOH, Surfactant | 20-25°C, 30 min | Mild conditions, quick reaction | Requires specialized precursor | Not directly reported |
Direct Preparation Methods for Cyclohexane-1,2-dione-dihydrazone
Condensation with Hydrazine Hydrate
The most direct approach for synthesizing this compound involves the condensation of 1,2-cyclohexanedione with excess hydrazine hydrate. This reaction follows the classic condensation mechanism between carbonyl compounds and hydrazine.
By extrapolating from related hydrazone preparation methods found in the literature, the following procedure can be established:
Procedure:
- 1,2-Cyclohexanedione is dissolved in an appropriate solvent (typically ethanol or methanol)
- Hydrazine hydrate (excess, at least 2 equivalents) is added to ensure complete conversion of both carbonyl groups
- The reaction mixture is stirred at room temperature or gently heated (30-40°C)
- Progress is monitored until complete conversion occurs
- The product is isolated through filtration, crystallization, or other appropriate purification techniques
The reaction proceeds through nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to form the C=N-NH₂ bond. With both carbonyl groups undergoing this transformation, the dihydrazone product is obtained.
Analogous Preparation Methods from Related Compounds
Insights into the preparation of this compound can be gained by examining the synthesis of related hydrazone derivatives. For example, the preparation of mono-hydrazones of 1,2-cyclohexanedione provides valuable methodological guidance.
In the synthesis of 1,2-cyclohexanedione mono[(4-chlorophenyl)hydrazone], the following procedure is employed:
- A diazonium salt is prepared from 4-chloroaniline and sodium nitrite in hydrochloric acid at 0°C
- This diazonium salt is reacted with 2-(hydroxymethylene)cyclohexanone in methanol with sodium acetate
- The resulting hydrazone is isolated by filtration and purification
For the preparation of the dihydrazone, this approach could be modified by using hydrazine directly instead of a diazonium salt, and ensuring both carbonyl groups undergo condensation.
Characterization and Analytical Considerations
Spectroscopic Identification
The characterization of this compound typically relies on a combination of spectroscopic techniques:
IR Spectroscopy:
- N-H stretching vibrations: 3200-3400 cm⁻¹
- C=N stretching vibrations: 1590-1630 cm⁻¹
- Absence of C=O stretching (1690-1710 cm⁻¹) confirms complete conversion
¹H NMR Spectroscopy:
- NH₂ protons: typically appear as broad signals in the range of 5-9 ppm
- Cyclohexane ring protons: multiple signals in the range of 1.5-2.7 ppm
¹³C NMR Spectroscopy:
- C=N carbon signals: typically in the range of 145-165 ppm
- Cyclohexane ring carbon signals: 20-45 ppm
Mass Spectrometry:
- Molecular ion corresponding to the molecular weight of this compound
- Characteristic fragmentation patterns including loss of NH₂ groups
Tautomeric Considerations
This compound can potentially exist in different tautomeric forms, complicating its spectroscopic characterization. The predominant form depends on factors such as solvent, temperature, and concentration.
The tautomeric equilibrium usually involves:
- The hydrazone form (-C=N-NH₂)
- The azo form (-C-N=N-H)
NMR studies at variable temperatures can help elucidate the predominant tautomeric form under specific conditions.
Applications and Significance
Coordination Chemistry
This compound serves as an excellent chelating ligand for various metal ions. The dihydrazone structure provides multiple coordination sites through the nitrogen atoms, allowing for the formation of stable metal complexes.
The bis-benzoylhydrazone derivative of 1,2-cyclohexanedione, for example, forms complexes with titanium(IV) that have been used for spectrophotometric determination of titanium in various materials.
Analytical Applications
The ability of this compound to form colored complexes with certain metal ions makes it valuable in analytical chemistry. These complexes can be used for the spectrophotometric determination of metals in various matrices.
For example, the 1,2-cyclohexanedione bis-benzoylhydrazone forms an orange 1:2 metal/ligand complex with titanium(IV) (λmax = 477 nm, ε = 1.05 × 10⁴ L·mol⁻¹·cm⁻¹) at pH 1.75-3.0 in 3:2 v/v ethanol-water medium. This complex has been applied to the determination of titanium in bauxite, Portland cement, amphibolites, and granites.
Organic Synthesis
Dihydrazones serve as versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. This compound can potentially be employed in the synthesis of various heterocycles including pyrazoles, triazoles, and tetrazines.
Chemical Reactions Analysis
Cyclohexane-1,2-dione-dihydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form cyclohexane-1,2-diol or other reduced forms.
Scientific Research Applications
Cyclohexane-1,2-dione-dihydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is utilized in studying enzyme mechanisms and as a probe for investigating biological systems.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexane-1,2-dione-dihydrazone involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexane-1,3-dione Derivatives
Cyclohexane-1,3-dione derivatives are widely utilized in synthesizing bisquinazolinones via iodine-catalyzed condensation with amines. These bisquinazolinones exhibit tunable photophysical properties (e.g., UV-Vis absorption and fluorescence) due to substituent-dependent intramolecular charge transfer (ICT) effects . In contrast, the 1,2-dione-dihydrazone’s closer ketone positions may favor five-membered heterocycle formation, differing from the six-membered quinazolinones derived from 1,3-dione.
Cyclohexane-1,4-dione Derivatives
Cyclohexane-1,4-dione serves as a scaffold for Gewald’s thiophene synthesis and hydrazide-hydrazone derivatives. The 1,2-dione-dihydrazone, with adjacent reactive sites, may exhibit distinct regioselectivity in cyclization reactions compared to the 1,4-isomer.
Other Cyclohexane Derivatives
- 1,2-Dichlorocyclohexane : Exhibits a boiling point of 480.1 K and melting point of 268 K, with cis/trans stereoisomerism influencing physicochemical behavior .
- Cyclohexane-1,2-diol : A diol analog detected in hydrolysis reactions, emphasizing the role of stereochemistry (cis/trans isomers) in biological systems .
Research Findings and Data
Table 1: Structural and Functional Comparison of Cyclohexane Derivatives
Table 2: Physicochemical Properties
Q & A
Q. What controls are essential in stability studies of this compound under photolytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
